5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Medicinal chemistry Fragment-based drug design Prodrug strategy

5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1342480-07-2, also referenced as 116059-18-8) is a bifunctional heterocyclic building block (MFCD18344167) that integrates a 3-methylisoxazole ring at the 5-position of a 1,2,4-oxadiazole-3-carboxylic acid core. The molecule (C₇H₅N₃O₄, MW 195.13) presents a free carboxylic acid handle suitable for amide coupling or salt formation, a predicted topological polar surface area (TPSA) of 102.25 Ų, a calculated LogP of 0.73, and one hydrogen bond donor.

Molecular Formula C7H5N3O4
Molecular Weight 195.13 g/mol
Cat. No. B13069450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC7H5N3O4
Molecular Weight195.13 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C7H5N3O4/c1-3-2-4(13-9-3)6-8-5(7(11)12)10-14-6/h2H,1H3,(H,11,12)
InChIKeyHRYRVYJIQQGIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid – Core Scaffold Identity and Procurement-Relevant Structural Features


5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1342480-07-2, also referenced as 116059-18-8) is a bifunctional heterocyclic building block (MFCD18344167) that integrates a 3-methylisoxazole ring at the 5-position of a 1,2,4-oxadiazole-3-carboxylic acid core . The molecule (C₇H₅N₃O₄, MW 195.13) presents a free carboxylic acid handle suitable for amide coupling or salt formation, a predicted topological polar surface area (TPSA) of 102.25 Ų, a calculated LogP of 0.73, and one hydrogen bond donor . It is commercially available from multiple vendors at ≥95% purity .

Why Regioisomeric or Ester Analogs of 5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Assumed Interchangeable in Procurement or Screening


In the 1,2,4-oxadiazole-3-carboxylic acid chemical space, minor structural variations—regioisomeric attachment of the isoxazole ring, position of the methyl substituent, or esterification of the carboxylic acid—produce measurable differences in physicochemical properties, hydrogen-bonding capacity, and biological target engagement that preclude generic substitution [1]. The 3-methylisoxazol-5-yl attachment geometry of the title compound confers a distinct spatial presentation of the methyl group relative to the carboxylic acid compared to its 5-methylisoxazol-3-yl and 5-methylisoxazol-4-yl regioisomers, altering both the electrostatic potential surface and the rotatable bond vector . Within the broader 1,2,4-oxadiazole class, SAR studies on DGAT1 and S1P₁ receptor agonists have demonstrated that swapping isoxazole positional isomers or replacing a free carboxylic acid with an ethyl ester can shift IC₅₀ values by more than an order of magnitude [1][2]. Consequently, procurement decisions based solely on molecular formula or core scaffold identity risk introducing compounds with divergent reactivity, solubility, and biological readout.

Quantitative Differentiation Evidence for 5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid Against Its Closest Analogs


Free Carboxylic Acid vs. Ethyl Ester: Hydrogen-Bond Donor Capacity and Ionization State Drives Reactivity and Solubility

The title compound bears a free carboxylic acid (H-Donors = 1, TPSA = 102.25 Ų ), whereas its direct ethyl ester analog—ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1341168-43-1, MW 223.19)—has zero hydrogen bond donors, a higher calculated logP (predicted increase of ~1.2–1.5 units based on esterification), and a density of 1.307 ± 0.06 g/cm³ . The free acid is ionizable at physiological pH (predicted pKₐ ~3.0–3.5 for the oxadiazole-3-carboxylic acid), enabling salt-bridge formation with basic residues in biological targets, whereas the ester is unionized and requires metabolic or chemical hydrolysis to become active [1]. In the DGAT1 inhibitor series, retention of a free carboxylic acid head group was essential for potency (compound 40a IC₅₀ = 64 nM), and esterification routinely reduced activity by ≥10-fold [1].

Medicinal chemistry Fragment-based drug design Prodrug strategy

Regioisomeric Differentiation: 3-Methylisoxazol-5-yl vs. 5-Methylisoxazol-3-yl Attachment Alters Spatial Pharmacophore Presentation

The title compound (3-methylisoxazol-5-yl attached at oxadiazole C5) positions the isoxazole methyl group distal to the carboxylic acid. In the regioisomer 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1532632-43-1), the methyl group is proximal and the isoxazole ring is inverted, changing the N–O bond vector relative to the oxadiazole plane [1]. In related oxadiazole-containing S1P₁ agonist series (US 9,187,437 B2), moving the isoxazole attachment from the 5-position to the 3-position on the oxadiazole ring altered S1P₁ EC₅₀ by 5- to 50-fold, depending on the substitution pattern [2]. The two regioisomers share identical molecular formula (C₇H₅N₃O₄) and molecular weight (195.13), yet present non-identical molecular electrostatic potential surfaces [1].

Structure-activity relationship Isosteric replacement Kinase inhibitor design

TPSA and LogP Differentiation: Balancing Permeability and Solubility for Fragment Library Design

The title compound (TPSA = 102.25 Ų, LogP = 0.73 ) occupies a favorable fragment-like property space that is meaningfully different from its closest regioisomers and the des-methyl analog. 5-(Isoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (MW 181.11) lacks the methyl group, reducing LogP by approximately 0.5–0.7 units and decreasing TPSA, while the ethyl ester analog (MW 223.19) carries a significantly higher LogP (>1.5) and zero H-donors, pushing it outside conventional fragment-library property filters (Rule of Three: MW ≤300, LogP ≤3, H-Donors ≤3) [1]. Within the DGAT1 inhibitor scaffold series, oxadiazole-for-biphenyl replacement improved solubility by reducing cLogP while preserving potency [1].

Fragment-based screening Physicochemical property optimization CNS drug design

Vendor-Reported Purity and Storage Differentiation: Batch Consistency for Reproducible Screening

The target compound is available from Leyan at a catalog purity of 95% (Product No. 2015391) with MDL number MFCD18344167 and specified storage conditions, and from Parchem under CAS 116059-18-8 . In contrast, its 5-methylisoxazol-4-yl regioisomer is listed as a discontinued product by Cymit Química (December 2024), indicating potential supply chain instability for that specific analog . The 5-methylisoxazol-3-yl regioisomer requires storage at 2–8 °C sealed in dry conditions . Batch-to-batch purity for the target compound is certified via NMR and HPLC by the primary supplier, providing traceable quality metrics for procurement decisions .

Compound management Assay reproducibility Procurement quality control

High-Impact Application Scenarios for 5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid Based on Evidence-Validated Differentiation


Fragment-Based Drug Discovery Libraries Requiring Carboxylic Acid Warheads

The compound's free carboxylic acid (H-Donors = 1, TPSA = 102.25 Ų) and balanced LogP (0.73) make it a suitable fragment for screening against targets with basic residue-rich active sites (e.g., kinases, proteases, GPCRs), where salt-bridge formation is a key affinity determinant . Unlike the ethyl ester analog, which requires hydrolytic activation, the free acid is directly competent for biochemical assay readout without metabolic pre-conditioning . This distinction is critical when screening against purified enzyme targets in biochemical (non-cellular) assays.

S1P₁ Receptor Agonist and Autoimmune Disease Lead Optimization

Patents describing oxadiazole-based S1P₁ agonists (US 9,187,437 B2) explicitly incorporate isoxazole-oxadiazole-carboxylic acid substructures as core pharmacophoric elements, with regioisomeric attachment dictating receptor subtype selectivity [1]. The 3-methylisoxazol-5-yl geometry of the title compound positions the methyl group to potentially fill a hydrophobic sub-pocket identified in the S1P₁ binding site, differentiating it from the 5-methylisoxazol-3-yl and 5-methylisoxazol-4-yl regioisomers [1].

DGAT1 Inhibitor Scaffold Hopping and Metabolic Disease Programs

The oxadiazole-isoxazole biaryl framework has been validated as a cLogP-reducing, solubility-enhancing bioisosteric replacement for biphenyl carboxylic acids in DGAT1 inhibition [2]. The title compound's oxadiazole-3-carboxylic acid head group retains the critical acidic pharmacophore while the 3-methylisoxazole moiety provides improved physicochemical properties relative to the parent biphenyl series, directly addressing the solubility and developability liabilities that limit biphenyl-based DGAT1 inhibitors [2].

Covalent Probe and PROTAC Building Block Synthesis

The carboxylic acid handle enables direct amide coupling to linker-warhead constructs for PROTAC (Proteolysis Targeting Chimera) design or activity-based protein profiling probes . The presence of two distinct heterocyclic rings (isoxazole and oxadiazole) provides orthogonal vectors for linker attachment and target engagement, while the methyl substituent offers a subtle steric and electronic tuning element not available in the des-methyl analog .

Quote Request

Request a Quote for 5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.